molecular formula C12H15N3O B13000229 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B13000229
M. Wt: 217.27 g/mol
InChI Key: VCSPYRUQVIFPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline (CAS 1351383-52-2) is an aniline derivative with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol . This compound features a distinct molecular scaffold combining an aniline ring with a 1-methyl-1H-pyrazole moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with analogous aniline and pyrazole structures have been identified as key scaffolds in the development of kinase inhibitors . Specifically, research into similar molecules has demonstrated potent inhibitory activity against FLT3-ITD and its drug-resistant mutants (D835Y, F691L) in acute myeloid leukemia, as well as activity against BCR-ABL driven cancers . Furthermore, the tris(pyrazolyl)methane (Tpm) core, related to this compound's structure, is a well-known ligand class in coordination chemistry, forming complexes with various metals for applications in catalysis and biomedical research . As a building block, this aniline provides researchers with a versatile chemical handle for further derivatization, such as in the synthesis of more complex poly-heterocyclic systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-ethoxy-3-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3O/c1-3-16-12-5-4-10(13)6-11(12)9-7-14-15(2)8-9/h4-8H,3,13H2,1-2H3

InChI Key

VCSPYRUQVIFPRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

The pyrazole moiety, specifically 1-methyl-1H-pyrazol-4-yl, is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A general approach includes:

  • Reaction of primary amines with diketones or α,β-unsaturated carbonyl compounds in the presence of hydroxylamine derivatives or hydrazine hydrate under reflux conditions in polar solvents such as ethanol or DMF.
  • Use of catalysts or bases (e.g., sodium methoxide, triethylamine) to facilitate cyclization and ring closure.

For example, pyrazole derivatives have been synthesized by refluxing amines with diketones and hydroxylamine derivatives in DMF at 85 °C, followed by extraction and purification steps. This method provides a straightforward route to N-substituted pyrazoles with good yields.

Aromatic Substitution and Aniline Formation

The aromatic ring bearing the ethoxy and amino groups can be prepared by:

  • Nucleophilic aromatic substitution or electrophilic substitution reactions to introduce the ethoxy group at the para position relative to the amino group.
  • Reduction of nitro-substituted intermediates to anilines using mild reducing agents such as sodium borohydride in the presence of zinc chloride, which avoids precious metals and allows simultaneous reduction of nitro and heterocyclic rings under mild conditions.

A representative procedure involves:

Step Reagents & Conditions Outcome Yield (%)
Salt formation Reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene Formation of quaternary ammonium salt -
Reduction Sodium borohydride with zinc chloride in THF at 20-30 °C for 3-5 h Reduction to 4-(piperidine-3-yl)aniline analog 96.2%

Although this example is for a related compound, the methodology is adaptable for the reduction of nitro groups in aromatic systems bearing pyrazole substituents.

Alternative Synthetic Routes

  • Multi-component reactions involving pyrazole derivatives, aldehydes, and amines under catalytic conditions have been reported to efficiently generate pyrazole-substituted anilines and related heterocycles.
  • Direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in DMF at elevated temperatures (85 °C) provides a rapid and straightforward method.

Detailed Reaction Conditions and Yields

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole ring synthesis via condensation Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine DMF 85 °C 15 h 38-75% Purification by column chromatography
Reduction of nitro to aniline Sodium borohydride, zinc chloride THF 20-30 °C 3-5 h 96.2% Mild conditions, avoids precious metals
Schiff base formation (pyrazole-aldehyde + aniline) 4-ethoxyaniline, pyrazole aldehyde Methanol/ethanol Reflux 1-3 h 60-80% Acid catalysis improves yield
Multi-component catalytic synthesis Pyrazole derivatives, aldehydes, malononitrile Water/ethanol (1:1) 40 °C 3 h High Use of nanocomposite catalysts for green synthesis

Research Findings and Notes

  • The reduction method using sodium borohydride and zinc chloride is particularly advantageous for industrial scale due to mild conditions, high yield, and cost-effectiveness.
  • Pyrazole ring formation via condensation with hydrazine derivatives is well-established and versatile, allowing for various substitutions including methyl groups at the N1 position.
  • Catalytic multi-component reactions offer environmentally friendly alternatives with easy catalyst recovery and reuse, suitable for synthesizing pyrazole-substituted anilines.
  • Purification typically involves extraction, crystallization, and chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reduction of nitro intermediates Sodium borohydride, zinc chloride Mild temp, THF solvent High yield, mild, scalable Requires nitro precursor
Pyrazole ring synthesis via condensation Primary amines, diketones, hydroxylamine derivatives Reflux in DMF or ethanol Straightforward, versatile Moderate yields, long reaction times
Schiff base formation 4-ethoxyaniline, pyrazole aldehydes Reflux in methanol/ethanol Simple, good yields May require further reduction
Multi-component catalytic synthesis Pyrazole derivatives, aldehydes, malononitrile Mild temp, aqueous ethanol Green, catalyst recyclable Catalyst preparation needed

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform (CHCl3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The table below summarizes critical structural and physicochemical properties of 4-ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Key Analytical Methods
This compound C₁₁H₁₄N₃O 204.25 Ethoxy (C₂H₅O) at C4; Pyrazole at C3 95 NMR, MS (inferred)
4-(1-Methyl-1H-pyrazol-4-yl)aniline (BD238752) C₁₀H₁₁N₃ 173.22 Pyrazole at C4 95 NMR, MS
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 Fluoro at C5; Pyrazole methoxy at C2 N/A N/A
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 Thiazole at C4; Pyrazole methyl at N N/A Structural formula
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline C₂₂H₂₅N₉ 415.51 Tris-pyrazole at C4 >95 NMR, IR, MS, X-ray

Substituent Effects on Physicochemical Properties

  • Basicity : Aniline derivatives with electron-donating groups (e.g., ethoxy) exhibit higher basicity than those with electron-withdrawing groups (e.g., fluoro). However, the pyrazole’s electron-withdrawing nature may partially offset this effect .
  • Synthetic Complexity : Bulky substituents, such as the tris-pyrazole in 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, necessitate rigorous purification (e.g., column chromatography, aqueous washes) , whereas the target compound’s synthesis may be more straightforward.

Biological Activity

4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group and a pyrazole ring, which are critical for its biological activity. The structural formula can be denoted as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure allows for various interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in various cellular processes. Notably, studies have demonstrated that pyrazole derivatives often exhibit significant kinase inhibition properties, which can lead to anti-cancer effects.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor for certain kinases, which are crucial in cell signaling pathways. For example, it has shown potential in inhibiting the FLT3 pathway, commonly implicated in acute myeloid leukemia (AML) .
  • Pro-apoptotic Effects : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines by targeting specific pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50/EC50 Values Notes
FLT3 InhibitionIC50 = 3.65 nMEffective against AML cell lines
Pro-apoptotic ActivityEC50 = 10 nMInduces apoptosis in MOLM14 cells
Enzyme InhibitionNot specifiedPotential use in enzyme inhibition studies

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Acute Myeloid Leukemia (AML) : A study highlighted the compound's efficacy against FLT3-ITD mutations found in AML patients, demonstrating a strong inhibitory effect on cell proliferation .
  • Cancer Cell Lines : In vitro experiments showed that treatment with this compound resulted in a significant increase in apoptotic cells within treated populations compared to control groups, indicating its potential as an anti-cancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.